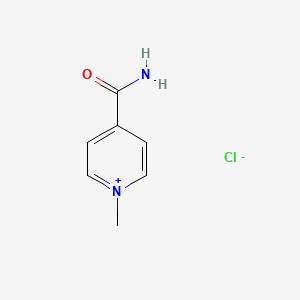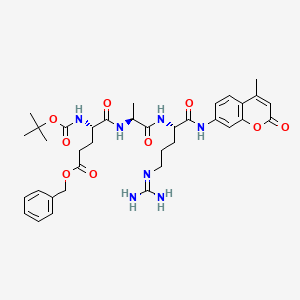
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, also known as N2DMP or N2DMP-1, is an organic compound that belongs to the family of heterocyclic compounds known as oxophenothiazines. It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is used in scientific research as a tool to understand the function of this enzyme in the human body. N2DMP-1 is a highly selective and reversible MAO inhibitor and has been used in a variety of laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes.
科学研究应用
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has been widely used in scientific research as a tool to study the effects of MAO inhibition on biochemical and physiological processes. It has been used to study the effects of MAO inhibition on neurotransmitter levels, behavior, and other physiological processes. In addition, this compound-1 has been used to study the role of MAO in the development of depression and other psychiatric disorders.
作用机制
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 is a reversible inhibitor of MAO. It binds to the active site of MAO and prevents the enzyme from catalyzing the oxidation of monoamines, such as dopamine, norepinephrine, and serotonin. This inhibition of MAO activity leads to an increase in the levels of these monoamines in the brain, which can have profound effects on behavior and other physiological processes.
Biochemical and Physiological Effects
The inhibition of MAO by this compound-1 has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound-1 has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in monoamine levels has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, this compound-1 has been shown to reduce anxiety, improve sleep quality, and reduce inflammation.
实验室实验的优点和局限性
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 has several advantages for use in laboratory experiments. It is a highly selective and reversible inhibitor of MAO, which makes it an ideal tool for studying the effects of MAO inhibition on biochemical and physiological processes. In addition, this compound-1 is relatively easy to synthesize and is available in a high yield. However, there are some limitations to using this compound-1 in laboratory experiments. For example, this compound-1 is not as potent as some other MAO inhibitors and may not be suitable for experiments requiring a higher degree of inhibition.
未来方向
The effects of N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 on biochemical and physiological processes have been studied extensively, but there is still much to be learned. Future studies should focus on the effects of this compound-1 on specific neurotransmitter systems, as well as its potential therapeutic applications. In addition, further research should be conducted on the long-term effects of this compound-1 on biochemical and physiological processes. Finally, the potential for this compound-1 to be used in combination with other MAO inhibitors should be explored.
合成方法
N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine-1 can be synthesized using a multi-step process involving the reaction of 5-oxophenothiazine-10-yl chloride with dimethylamine and subsequent reaction with 1-bromopropane. The reaction is carried out in anhydrous conditions and yields this compound-1 in a high yield of approximately 90%.
属性
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)



